molecular formula C12H10N2O3 B3214693 (2-Nitrophenyl)(pyridin-2-yl)methanol CAS No. 115177-58-7

(2-Nitrophenyl)(pyridin-2-yl)methanol

Cat. No. B3214693
CAS RN: 115177-58-7
M. Wt: 230.22 g/mol
InChI Key: JHJRZSMXOMQRFY-UHFFFAOYSA-N
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Description

“(2-Nitrophenyl)(pyridin-2-yl)methanol” is a chemical compound with the molecular formula C12H10N2O3 and a molecular weight of 230.22 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for “(2-Nitrophenyl)(pyridin-2-yl)methanol” is 1S/C12H10N2O3/c15-12(10-6-3-4-8-13-10)9-5-1-2-7-11(9)14(16)17/h1-8,12,15H . This suggests a complex structure with multiple rings.


Physical And Chemical Properties Analysis

“(2-Nitrophenyl)(pyridin-2-yl)methanol” is a powder at room temperature . It has a molecular weight of 230.22 .

Scientific Research Applications

Synthesis of Pyridin-2-yl-methanones

“(2-Nitrophenyl)(pyridin-2-yl)methanol” can be used in the synthesis of pyridin-2-yl-methanones . This process involves an efficient copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes through a direct Csp3-H oxidation approach with water under mild conditions . Pyridin-2-yl-methanones are important pharmaceutical intermediates, especially the pyridin-2-yl-methanone motifs .

Oxidation Reactions

This compound can be used in oxidation reactions . The reaction was performed in the presence of deuterium oxide or 18 O-labeled water instead of water . This further proves that water participated in the reaction and acted as an oxygen donor in the reaction .

Synthesis of Aromatic Ketones

“(2-Nitrophenyl)(pyridin-2-yl)methanol” can be used in the synthesis of aromatic ketones . The strategy of direct oxidation of Csp3–H provided a powerful and promising method for the transformation of diarylmethane to aromatic ketones .

Drug Discovery

The compound can be used in drug discovery . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Transient Receptor Potential Vanilloid 3 Antagonists

“(2-Nitrophenyl)(pyridin-2-yl)methanol” derivatives can be used as novel and selective Transient Receptor Potential Vanilloid 3 (TRPV3) antagonists .

Spectroscopic Characterization

This compound can be used in spectroscopic characterization . It can be used to study the structural properties of various compounds .

Safety and Hazards

“(2-Nitrophenyl)(pyridin-2-yl)methanol” is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

(2-nitrophenyl)-pyridin-2-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c15-12(10-6-3-4-8-13-10)9-5-1-2-7-11(9)14(16)17/h1-8,12,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHJRZSMXOMQRFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C2=CC=CC=N2)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Nitrophenyl)(pyridin-2-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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